ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a thiophene ring, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Amidation and Esterification: The amide and ester functional groups are introduced through amidation and esterification reactions, respectively, using reagents like ethyl chloroformate and appropriate amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: shares structural similarities with other benzopyran and thiophene derivatives, such as:
Uniqueness
The uniqueness of ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21NO5S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H21NO5S/c1-3-29-24(28)20-18(15-7-5-4-6-8-15)13-31-22(20)25-21(26)19-12-16-10-9-14(2)11-17(16)23(27)30-19/h4-11,13,19H,3,12H2,1-2H3,(H,25,26) |
InChI Key |
IKHUWFJGQLZQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC4=C(C=C(C=C4)C)C(=O)O3 |
Origin of Product |
United States |
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